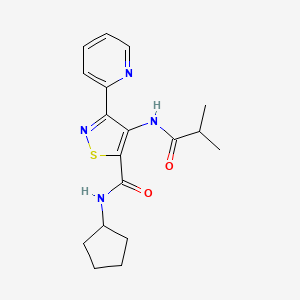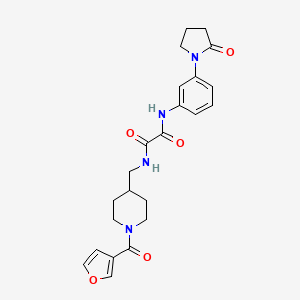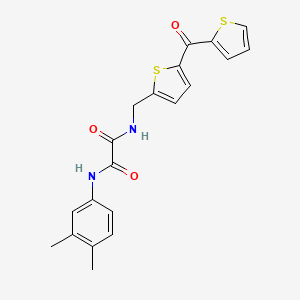![molecular formula C12H11N5S2 B2535600 4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine CAS No. 315705-09-0](/img/structure/B2535600.png)
4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4’-Methyl-N2-pyridin-2-yl-[4,5’]bithiazolyl-2,2’-diamine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a bithiazole, which is a type of heterocyclic compound that contains two thiazole rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the pyridine and thiazole rings would likely result in these rings having aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the methyl and amine groups. The nitrogen atoms in the rings could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could result in the compound having basic properties .Scientific Research Applications
Coordination Chemistry and Ligand Properties
Compounds similar to 4'-Methyl-N2-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine, specifically those involving pyridine and thiazole moieties, exhibit fascinating variability in chemistry and properties when forming complexes with metals. These ligands can significantly influence the spectroscopic properties, structures, magnetic properties, and biological or electrochemical activities of their complexes (Boča, Jameson, & Linert, 2011). Such characteristics underscore the ligands' potential in designing coordination compounds with desired features for catalysis, sensing, and materials science.
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, akin to the structural motifs in 4'-Methyl-N2-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine, serve as versatile intermediates in organic synthesis. They are crucial for forming metal complexes, designing catalysts, and developing novel synthetic methodologies, including asymmetric catalysis (Li et al., 2019). The exploration of these compounds enriches the toolkit available for medicinal chemistry and drug development, highlighting their versatility and application potential.
Medicinal Chemistry and Drug Design
The structural features of 4'-Methyl-N2-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine-like compounds, such as the presence of nitrogen atoms and the ability to form diverse bonding interactions, make them attractive scaffolds in drug discovery. These compounds can bind effectively to various biological targets, demonstrating activities ranging from anticancer to antimicrobial effects. Their chemical diversity allows for the design of molecules with specific biological activities, potentially leading to novel therapeutic agents (Scior et al., 2011).
Materials Science and Optoelectronic Applications
The incorporation of pyridine and thiazole units into optoelectronic materials has been explored, with derivatives showing promising applications in electronic devices, luminescent elements, and photoelectric conversion elements. The unique electronic properties of these compounds contribute to the development of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
4-methyl-5-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)8-6-18-12(16-8)17-9-4-2-3-5-14-9/h2-6H,1H3,(H2,13,15)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQIWJDOEHFBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)


![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)
![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)



